SR12813

Overview

Description

Preparation Methods

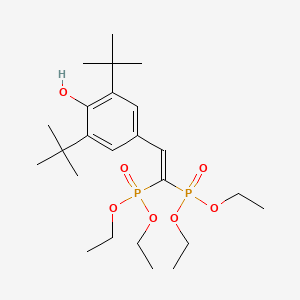

The synthesis of SR12813 involves the preparation of a 1,1-bisphosphonate ester. The synthetic route typically includes the reaction of tetraethyl 2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethenyl-1,1-bisphosphonate with appropriate reagents under controlled conditions . Industrial production methods may involve optimizing reaction conditions to achieve high yield and purity, including the use of solvents like dimethyl sulfoxide (DMSO) and maintaining specific temperature and pH levels.

Chemical Reactions Analysis

Receptor Binding Reactions

SR12813 acts as a potent agonist for the pregnane X receptor (PXR) and exhibits partial activity on the farnesoid X receptor (FXR).

Key Binding Parameters

| Receptor | EC₅₀ (nM) | Species | Source |

|---|---|---|---|

| PXR | 200 | Human | |

| PXR | 700 | Rabbit | |

| FXR | μM range | Human |

Structural Interactions with PXR

-

Binding Pocket Residues : L206, L209, F288, W299, Y306, H407, R410 (within 4 Å of this compound) .

-

Conformational Changes :

In Vivo Effects in Beagle Dogs

| Parameter | 10 mg/kg/day | 25 mg/kg/day |

|---|---|---|

| Plasma Cholesterol ↓ | 15% | 19% |

| Cholesterol Synthesis ↓ | 23% | 37% |

| Lathosterol (Plasma) ↓ | — | 56% |

Drug Resistance Modulation in Cancer

Pre-activation of PXR with this compound enhances resistance to chemotherapeutic agents:

Colony Formation Assay (MCF-7 Breast Cancer Cells)

| Treatment | Tamoxifen Survival (%) | Taxol Survival (%) |

|---|---|---|

| This compound (0.2 μM) | 85% | 78% |

| Control (DMSO) | 45% | 40% |

This compound upregulates drug-efflux transporters (e.g., P-glycoprotein) via PXR activation, reducing intracellular drug accumulation .

Ligand Binding Dynamics

Molecular dynamics simulations reveal:

-

Entrance Pathway : 84% of this compound molecules enter PXR’s hydrophobic cavity via the α6 helix (entrance B), requiring ~7.5 ns to traverse .

-

Multiple Binding Modes : Observed in apo-PXR structures, but coactivator binding (e.g., SRC-1) restricts this compound to a single active conformation .

Structural Stability in Complexes

| Parameter | Apo-PXR | This compound-Bound PXR |

|---|---|---|

| Unit Cell Volume (ų) | 1,130 | 1,280 |

| B-factor (Ų) | 35 | 54 |

| RXRα Helix Ordering | Disordered (residues 246–257) | Ordered |

Scientific Research Applications

Introduction to SR12813

This compound is a synthetic compound recognized as a potent agonist of the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in the regulation of drug metabolism and transport. Its applications span various fields, particularly in pharmacology and toxicology, due to its ability to influence the expression of genes involved in xenobiotic metabolism.

Drug Metabolism and Pharmacokinetics

This compound has been extensively studied for its role in modulating the expression of cytochrome P450 enzymes, which are vital for drug metabolism. Research indicates that this compound can enhance the activity of these enzymes, thereby affecting the pharmacokinetics of co-administered drugs. For instance, studies have shown that this compound can increase the abundance of P-glycoprotein (P-gp) in human brain microvascular endothelial cells, which is significant for drug delivery across the blood-brain barrier .

Platelet Aggregation Inhibition

Recent findings suggest that this compound also exhibits antiplatelet properties. It has been demonstrated to inhibit platelet aggregation and integrin αIIbβ3 activation in human platelets. This action indicates potential therapeutic applications in cardiovascular diseases where platelet activation plays a critical role .

Cancer Research

In cancer research, this compound has been implicated in studies examining its effects on tumor growth and progression. Its interaction with PXR may influence the expression of genes associated with tumor metabolism and proliferation. For example, exposure to bisphenol A (BPA), a known environmental contaminant, was shown to enhance PXR activity, suggesting that this compound could modulate BPA's carcinogenic effects .

Binding Mechanism

The binding mechanism of this compound to PXR has been elucidated through advanced molecular dynamics simulations. These studies reveal multiple binding orientations within the PXR ligand-binding domain (LBD), highlighting the compound's flexibility and the dynamic nature of its interactions . The ligand's entrance pathway into the binding cavity has been characterized, indicating a preference for specific conformational states that may impact its biological activity.

Table: Summary of Binding Modes

| Binding Mode | Description | Reference |

|---|---|---|

| 1ILH.a | Orientation with SRC-1 co-crystallization | |

| 1ILH.b | Interaction without co-crystallized partners | |

| 1ILH.c | Binding mode influenced by RXR dimerization |

Case Study 1: Effects on Drug Metabolism

A study examining the effects of this compound on drug metabolism demonstrated that co-administration with other pharmaceutical agents resulted in altered metabolic pathways due to enhanced enzyme activity mediated by PXR activation. This finding is critical for understanding potential drug-drug interactions and optimizing therapeutic regimens .

Case Study 2: Cardiovascular Implications

In another investigation focusing on cardiovascular health, researchers noted that this compound's inhibitory effects on platelet aggregation could be leveraged for developing new antithrombotic therapies. The study provided evidence that this compound effectively reduces thrombus formation in vitro, suggesting its potential application in preventing cardiovascular events .

Mechanism of Action

SR12813 exerts its effects by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis . By binding to this enzyme, this compound reduces the production of cholesterol in cells. Additionally, as an agonist of hPXR, it activates this nuclear receptor, leading to the regulation of various genes involved in drug metabolism and cholesterol homeostasis . The molecular targets and pathways involved include the HMG-CoA reductase pathway and the pregnane X receptor signaling pathway.

Comparison with Similar Compounds

SR12813 is unique in its dual role as an HMG-CoA reductase inhibitor and hPXR agonist. Similar compounds include:

Atorvastatin: A well-known HMG-CoA reductase inhibitor used to lower cholesterol levels.

Rifampicin: An antibiotic that also acts as an agonist of hPXR.

Compared to these compounds, this compound offers a unique combination of cholesterol-lowering and gene-regulating properties, making it a valuable tool in both research and potential therapeutic applications.

Biological Activity

SR12813, a synthetic compound known for its cholesterol-lowering properties, primarily acts as an agonist of the Pregnane X Receptor (PXR). This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

- Chemical Structure : this compound is chemically defined as tetra-ethyl 2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethenyl-1,1-bisphosphonate.

- Primary Function : It is recognized for its ability to lower plasma cholesterol levels across various species by inhibiting cholesterol synthesis.

The primary mechanism through which this compound exerts its effects involves the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway.

Key Findings:

- Inhibition of HMG-CoA Reductase : this compound shows an IC50 of 0.85 µM for HMG-CoA reductase activity and a rapid half-life (T1/2) of 10 minutes in cell-based assays. The degradation rate of HMG-CoA reductase protein decreases significantly in the presence of this compound, from 90 minutes to 20 minutes .

- Cholesterol Synthesis Inhibition : In Hep G2 cells, this compound inhibits the incorporation of tritiated water into cholesterol with an IC50 value of 1.2 µM, indicating effective suppression of cholesterol synthesis without affecting fatty acid synthesis .

Interaction with PXR

This compound functions as a PXR agonist, influencing various metabolic processes:

- Binding Affinity : The compound exhibits EC50 values of 200 nM for human PXR and 700 nM for rabbit PXR .

- Induction of Target Genes : Activation of PXR leads to the upregulation of genes involved in drug metabolism and cholesterol homeostasis, including cytochromes P450 .

Binding Mechanism Studies

Recent studies have explored the binding dynamics of this compound to PXR using advanced molecular dynamics simulations. These investigations revealed:

- Multiple Binding Modes : this compound can adopt various orientations within the PXR binding pocket, demonstrating significant flexibility and plasticity in its binding characteristics .

- Conformational Changes : The ligand's entry into the binding cavity induces conformational rearrangements that are critical for receptor activation .

Research Findings and Case Studies

Several studies have highlighted the biological activity and therapeutic potential of this compound:

Properties

IUPAC Name |

4-[2,2-bis(diethoxyphosphoryl)ethenyl]-2,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O7P2/c1-11-28-32(26,29-12-2)21(33(27,30-13-3)31-14-4)17-18-15-19(23(5,6)7)22(25)20(16-18)24(8,9)10/h15-17,25H,11-14H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLJDECYQDRSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332221 | |

| Record name | SR 12813 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126411-39-0 | |

| Record name | P,P,P′,P′-Tetraethyl P,P′-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethenylidene]bis[phosphonate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126411-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SR 12813 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126411390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SR12813 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04466 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SR 12813 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR-12813 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q7MN2PVB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.